2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1421528-02-0
VCID: VC7447401
InChI: InChI=1S/C21H22N2O3/c1-2-17(16-10-4-3-5-11-16)21(25)23-14-8-9-15-26-19-13-7-6-12-18(19)20(22)24/h3-7,10-13,17H,2,14-15H2,1H3,(H2,22,24)(H,23,25)
SMILES: CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Molecular Formula: C21H22N2O3
Molecular Weight: 350.418

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide

CAS No.: 1421528-02-0

Cat. No.: VC7447401

Molecular Formula: C21H22N2O3

Molecular Weight: 350.418

* For research use only. Not for human or veterinary use.

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide - 1421528-02-0

Specification

CAS No. 1421528-02-0
Molecular Formula C21H22N2O3
Molecular Weight 350.418
IUPAC Name 2-[4-(2-phenylbutanoylamino)but-2-ynoxy]benzamide
Standard InChI InChI=1S/C21H22N2O3/c1-2-17(16-10-4-3-5-11-16)21(25)23-14-8-9-15-26-19-13-7-6-12-18(19)20(22)24/h3-7,10-13,17H,2,14-15H2,1H3,(H2,22,24)(H,23,25)
Standard InChI Key CQLLTBOKYZMKSP-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N

Introduction

Synthesis

The synthesis of compounds like 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide often involves multi-step organic reactions. The general methodology includes:

  • Amide Formation:

    • Reacting a phenylbutanoic acid derivative with an amine group to form the amide bond.

  • Alkyne Functionalization:

    • Introducing an alkyne group (C≡C) via coupling reactions such as Sonogashira coupling.

  • Ether Formation:

    • Linking the alkyne-amide intermediate to a benzamide derivative through etherification.

  • Purification and Characterization:

    • Techniques such as recrystallization, NMR spectroscopy, IR spectroscopy, and mass spectrometry are used for structural confirmation.

Applications

Compounds with similar structures often exhibit diverse biological and pharmaceutical applications due to their functional groups and molecular geometry.

Potential Applications:

  • Antimicrobial Activity:

    • Benzamide derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential:

    • Amides linked to phenyl groups have been studied for their cytotoxic effects on cancer cell lines .

  • Drug Design:

    • The combination of amide and alkyne functionalities makes this compound a candidate for enzyme inhibition or receptor modulation studies.

  • Material Science:

    • The presence of conjugated systems (aromatic rings and alkynes) may find utility in optoelectronic materials.

Biological Activity

Although specific studies on this compound are unavailable, its structural analogs suggest potential biological activities:

Antiplasmodial Activity:

Benzamide derivatives have shown efficacy against Plasmodium species in malaria models .

Anticancer Activity:

Compounds with phenylbutanamido groups have demonstrated cytotoxicity against carcinoma cell lines such as HCT116 .

Antimicrobial Testing:

Testing against bacterial strains (e.g., E. coli, S. aureus) and fungi could reveal broad-spectrum antimicrobial properties .

Research Gaps and Future Directions

Despite its promising structure, no direct studies on 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide were found in current literature. Future research could focus on:

  • Synthesizing this compound and testing its pharmacological properties.

  • Investigating its interaction with enzymes or receptors through computational docking.

  • Exploring its stability under physiological conditions.

This article highlights the potential of 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide, emphasizing its synthetic versatility and possible applications in pharmaceuticals and materials science. Further experimental studies are essential to unlock its full potential.

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